molecular formula C5H12O4 B1465171 (2R,3R,4R)-pentane-1,2,3,4-tetrol CAS No. 67968-44-9

(2R,3R,4R)-pentane-1,2,3,4-tetrol

Cat. No. B1465171
CAS RN: 67968-44-9
M. Wt: 136.15 g/mol
InChI Key: FJGNTEKSQVNVTJ-UOWFLXDJSA-N
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Description

“(2R,3R,4R)-pentane-1,2,3,4-tetrol” is a chemical compound . It belongs to the class of organic compounds known as 1,2-diols . These are polyols containing an alcohol group at two adjacent positions . This compound is found in Glehnia littoralis . Its chemical formula is C₅H₁₂O₄ .


Molecular Structure Analysis

The molecular structure of “(2R,3R,4R)-pentane-1,2,3,4-tetrol” can be represented by the canonical SMILES OCC(O)C(O)C(O)C and the isomeric SMILES CC@@HC@@HC@HCO .


Physical And Chemical Properties Analysis

The mass of “(2R,3R,4R)-pentane-1,2,3,4-tetrol” is 136.073558864 dalton . No further physical or chemical properties are available.

properties

IUPAC Name

(2R,3R,4R)-pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3/t3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGNTEKSQVNVTJ-UOWFLXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R)-pentane-1,2,3,4-tetrol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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